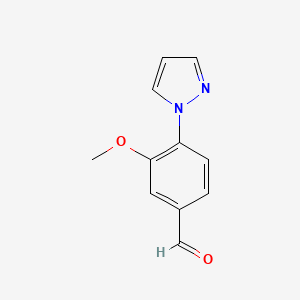

3-Methoxy-4-(1H-pyrazol-1-YL)benzaldehyde

Description

Significance of Pyrazole (B372694) and Benzaldehyde (B42025) Scaffolds in Organic and Medicinal Chemistry

The pyrazole and benzaldehyde scaffolds are fundamental building blocks in the development of new chemical compounds, particularly in the pharmaceutical and materials science sectors.

Pyrazole Scaffold: The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov This structure is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in potent, biologically active compounds. scbt.com Pyrazole derivatives exhibit a vast range of pharmacological activities, including:

Anti-inflammatory rsc.orgmdpi.com

Antimicrobial and Antifungal rsc.orgresearchgate.net

Anticancer mdpi.combeilstein-journals.org

Antiviral mdpi.combeilstein-journals.org

Anticonvulsant mdpi.com

The presence of the pyrazole nucleus in FDA-approved drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Apixaban (an anticoagulant) underscores its therapeutic importance. scbt.com Its versatility allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. pharmaguideline.com

Benzaldehyde Scaffold: Benzaldehyde is the simplest aromatic aldehyde and serves as a crucial precursor in organic synthesis. researchgate.netmdpi.com Its aldehyde group is highly reactive, participating in a wide array of chemical reactions to form more complex molecules. mdpi.com This makes it an indispensable intermediate for producing:

Pharmaceuticals: It is a building block for drugs such as antibiotics and antihistamines. researchgate.net

Fragrances and Flavors: Its characteristic almond-like scent makes it a popular ingredient in cosmetics and food products. researchgate.net

Agrochemicals: It is used in the synthesis of certain herbicides and pesticides. researchgate.net

Dyes and Polymers: It acts as a key intermediate in the production of various dyes and plastic additives. researchgate.netmdpi.com

The benzaldehyde ring can be substituted with various functional groups, which modifies its reactivity and physical properties, allowing for the creation of a vast library of derivatives. researchgate.net

Rationale for Investigating the 3-Methoxy-4-(1H-pyrazol-1-YL)benzaldehyde Chemical Entity

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from the established importance of its components. The primary motivations for studying this molecule include:

Synergistic Bioactivity: Combining a known pharmacophore (pyrazole) with a versatile synthetic platform (substituted benzaldehyde) is a common strategy in drug discovery. Researchers often create such hybrid molecules to explore if the combined structure exhibits new or enhanced biological activities. The methoxy (B1213986) group, in particular, is known to be a key feature in many bioactive compounds, potentially improving properties like target affinity or metabolic stability.

Novel Intermediate for Complex Synthesis: The aldehyde functional group on the this compound molecule provides a reactive site for building larger, more complex structures. It can be used to synthesize a variety of derivatives, such as Schiff bases, hydrazones, and chalcones, which themselves are classes of compounds with significant biological potential. researchgate.net For instance, similar pyrazole-carbaldehydes have been used to create derivatives for anticancer and antimicrobial screening. researchgate.net

Exploring Structure-Activity Relationships (SAR): The synthesis of specifically substituted compounds like this one is crucial for developing structure-activity relationships. By creating a library of related molecules with variations in the substitution pattern on the benzaldehyde ring, chemists can determine which structural features are essential for a desired biological effect.

Overview of the Research Landscape for Methoxy-Substituted Benzaldehydes and Pyrazole Derivatives

The research landscape for both methoxy-substituted benzaldehydes and pyrazole derivatives is active and diverse, focusing on synthesis, material science, and medicinal applications.

Methoxy-Substituted Benzaldehydes: These compounds are widely used as intermediates in organic synthesis. The position of the methoxy group significantly influences the reactivity of the aldehyde and the properties of the resulting products.

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its isomers are precursors for a wide range of derivatives, including Schiff bases and hydrazones with demonstrated antimicrobial activities. researchgate.netresearchgate.net

Research has shown that hydroxy- and methoxy-substituted benzaldehydes can act as inhibitors of enzymes like tyrosinase, which is relevant for applications in cosmetics and treatments for hyperpigmentation. epa.gov

The market for compounds like 4-Methoxybenzaldehyde is driven by its use in the pharmaceutical and fragrance industries, indicating sustained commercial and research interest. researchgate.net

Pyrazole Derivatives: The synthesis of novel pyrazole derivatives remains a major focus of chemical research. Modern synthetic methods, including multicomponent reactions, are continuously being developed to create complex and highly substituted pyrazoles efficiently. rsc.orgbeilstein-journals.org These reactions often use aldehydes and their derivatives as key starting materials. researchgate.net Research into pyrazole derivatives is heavily geared towards discovering new therapeutic agents, with studies frequently reporting on their potential as anti-inflammatory, neuroprotective, and antimicrobial agents. epa.govatauni.edu.trturkjps.org

The combination of these two fields—the use of methoxy-substituted benzaldehydes as versatile starting materials and the continual search for new, biologically active pyrazole derivatives—forms the scientific backdrop for a compound like this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-7-9(8-14)3-4-10(11)13-6-2-5-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVQCIMSMJVSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627130 | |

| Record name | 3-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433920-87-7 | |

| Record name | 3-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433920-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivative Chemistry and Structural Modifications of 3 Methoxy 4 1h Pyrazol 1 Yl Benzaldehyde

Chemical Derivatization at the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule, with its reactive aldehyde and methoxy (B1213986) groups, is a prime target for chemical derivatization.

Aldehyde Group Modifications (e.g., Schiff Base Formation, Hydrazone Synthesis)

The aldehyde functional group is highly susceptible to nucleophilic attack, making it a cornerstone for a variety of chemical transformations, most notably the formation of Schiff bases and hydrazones.

Schiff Base Formation: The condensation of the aldehyde group with primary amines yields imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. The resulting C=N double bond is a key feature of these derivatives, influencing their conformational flexibility and electronic properties. For instance, the reaction of a substituted benzaldehyde with various anilines can lead to a library of Schiff bases with diverse substitution patterns on the aniline (B41778) ring. While direct examples with 3-methoxy-4-(1H-pyrazol-1-yl)benzaldehyde are not extensively documented in publicly available literature, the reactivity is analogous to similar structures like 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its derivatives. The synthesis of Schiff bases from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with various haloanilines proceeds by dissolving the aldehyde in absolute alcohol, adding the aniline with constant stirring, and finally adding a catalytic amount of acetic acid jocpr.com. This general methodology is expected to be applicable to this compound.

Hydrazone Synthesis: Similarly, the reaction of the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), semicarbazide) leads to the formation of hydrazones. These compounds are characterized by the R-CH=N-NHR' linkage. The synthesis of hydrazones often involves refluxing the aldehyde and the hydrazine derivative in a suitable solvent like ethanol. The resulting hydrazones can serve as intermediates for the synthesis of other heterocyclic compounds or be evaluated for their own chemical properties. The general synthesis involves the condensation of a carbohydrazide (B1668358) with a suitable benzaldehyde in a mixture of ethanol and methanol in the presence of acetic acid .

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Schiff Base | Acid catalyst (e.g., acetic acid), ethanol |

| Hydrazine (H₂N-NH₂) | Hydrazone | Ethanol, reflux |

| Phenylhydrazine | Phenylhydrazone | Ethanol, reflux |

| Semicarbazide | Semicarbazone | Ethanol, sodium acetate (B1210297) |

Methoxy Group Alterations

The methoxy group (-OCH₃) on the benzaldehyde ring, while generally less reactive than the aldehyde group, can undergo specific transformations. One notable reaction is ether cleavage, which can be achieved under harsh conditions using strong acids like HBr or BBr₃. However, more subtle modifications are often desired to fine-tune the molecule's properties.

A documented instance of methoxy group alteration in a related pyrazole (B372694) derivative involves a Vilsmeier-Haack reaction. In the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a 3-(2-methoxyethoxy) substituted pyrazole was treated with phosphorus oxychloride and dimethylformamide. This reaction not only resulted in formylation at the C4 position of the pyrazole ring but also led to the cleavage of the methoxy group in the 2-methoxyethoxy side chain and its replacement with a chlorine atom mdpi.com. This suggests that under certain conditions, the methoxy group of this compound could potentially be a site for chemical modification, although direct demethylation or substitution might require specific reagents to avoid reactions at other sites of the molecule.

Structural Diversification of the Pyrazole Ring

The pyrazole ring itself offers avenues for structural diversification through substitution at both its nitrogen and carbon atoms.

Substitutions on the Pyrazole Nitrogen (N1)

The pyrazole ring in this compound is already substituted at the N1 position with the methoxy-benzaldehyde moiety. However, in related pyrazole syntheses, the N1 position is a key site for introducing a wide variety of substituents. N-alkylation of pyrazoles is a common strategy to introduce alkyl or aryl groups. This can be achieved under basic conditions by deprotonating the pyrazole nitrogen followed by reaction with an alkyl halide semanticscholar.org. Alternative methods include the Mitsunobu reaction and transition metal-catalyzed N-arylation reactions semanticscholar.org. For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers, with the product distribution often being controlled by steric factors semanticscholar.org. While the N1 position of the title compound is already occupied, understanding these synthetic approaches is crucial for designing derivatives with different substituents at this position, which would involve starting from a different pyrazole precursor.

Substitutions on the Pyrazole Carbon Atoms (e.g., C3, C4)

The carbon atoms of the pyrazole ring (C3, C4, and C5) are also amenable to substitution, primarily through electrophilic substitution reactions. The reactivity of these positions is influenced by the substituents already present on the ring. The Vilsmeier-Haack reaction, for example, is a common method to introduce a formyl group at the C4 position of a pyrazole ring nih.gov. This reaction utilizes phosphorus oxychloride and a formamide derivative.

Formation of Fused and Hybrid Heterocyclic Systems Incorporating the this compound Core

The this compound core can serve as a building block for the synthesis of more complex fused and hybrid heterocyclic systems. The aldehyde group, in particular, is a versatile handle for constructing new rings.

One important class of fused heterocycles that can be envisioned are pyrazolo[3,4-b]pyridines . The synthesis of these systems often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone mdpi.commdpi.com. While the title compound is not a 5-aminopyrazole, its aldehyde functionality can be used to construct a suitable precursor. For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound could generate an intermediate that, upon further reaction with a suitable nitrogen-containing reagent, could cyclize to form a pyridine ring fused to another heterocyclic system.

Another significant class of fused systems are pyrazolo[3,4-d]pyrimidines . These are often synthesized from 5-amino-4-cyanopyrazoles, which can be cyclized with various one-carbon synthons like formamide or orthoesters semanticscholar.org. The aldehyde group of this compound could potentially be converted to a nitrile group, which would then open up synthetic routes to pyrazolo[3,4-d]pyrimidine derivatives. The reaction of 5-amino-1-substituted-pyrazole-4-carbonitriles with triethylorthoformate followed by reaction with hydrazine hydrate is a known route to produce 4-imino-pyrazolo[3,4-d]pyrimidines semanticscholar.org.

The synthesis of these fused systems significantly alters the shape, size, and electronic properties of the original molecule, leading to novel compounds with potentially interesting applications.

| Fused Heterocycle | General Synthetic Strategy |

| Pyrazolo[3,4-b]pyridine | Condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or α,β-unsaturated ketone mdpi.commdpi.com. |

| Pyrazolo[3,4-d]pyrimidine | Cyclization of a 5-amino-4-cyanopyrazole with a one-carbon synthon semanticscholar.org. |

Pyrazole-Tetrazole Hybrid Compounds

The combination of pyrazole and tetrazole rings into a single molecular entity has garnered significant interest due to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group, which can lead to enhanced pharmacological properties. jetir.orgmdpi.com The synthesis of pyrazole-tetrazole hybrids often involves the conversion of a nitrile group to a tetrazole ring via a [3+2] cycloaddition reaction with sodium azide (B81097). mdpi.comresearchgate.net

A general synthetic approach to pyrazole-tetrazole hybrids from a pyrazole-4-carbaldehyde intermediate, such as this compound, would typically involve the following steps:

Oxime Formation: The aldehyde is converted to its corresponding oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate. mdpi.com

Nitrile Formation: The oxime is then dehydrated to form a nitrile. This can be achieved using reagents such as thionyl chloride. mdpi.com

Tetrazole Formation: The nitrile group undergoes a 1,3-dipolar cycloaddition with sodium azide (NaN₃) in the presence of a proton source like triethylamine hydrochloride to form the tetrazole ring. mdpi.comresearchgate.net

This synthetic strategy allows for the creation of hybrid molecules where the pyrazole and tetrazole moieties are linked, potentially leading to compounds with interesting biological profiles, such as antimicrobial or antidiabetic activities. researchgate.net

Table 1: Potential Pyrazole-Tetrazole Hybrid Compounds Derived from this compound

| Derivative Name | Potential Biological Activity |

| 5-(3-methoxy-4-(1H-pyrazol-1-yl)phenyl)-1H-tetrazole | Antifungal, Antidiabetic |

| 1-Alkyl/Aryl-5-(3-methoxy-4-(1H-pyrazol-1-yl)phenyl)-1H-tetrazole and 2-Alkyl/Aryl-5-(...)-2H-tetrazole isomers | Modulated biological activity |

Pyrazolone (B3327878) Derivatives

Pyrazolones are a well-known class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a keto group. nih.gov They are known to exhibit a wide range of biological activities. The synthesis of pyrazolone derivatives often involves the condensation of a β-ketoester with a hydrazine derivative. nih.gov

To synthesize pyrazolone derivatives from this compound, a multi-step synthesis can be envisioned. One common method for creating substituted pyrazolones involves the reaction of a hydrazide with a β-ketoester like ethyl acetoacetate. nih.gov Another approach involves the Knoevenagel condensation of the aldehyde with an active methylene compound, followed by cyclization.

For instance, 4-benzylidene-5-methyl-2-substituted-2,4-dihydro-3H-pyrazol-3-ones can be synthesized by reacting a pyrazolone with an aryl aldehyde in the presence of a catalyst. nih.gov Although not a direct synthesis from the benzaldehyde itself, this highlights a common structural modification. A more direct route could involve a multi-component reaction.

Table 2: Potential Pyrazolone Derivatives from this compound

| Derivative Name | Synthetic Approach | Potential Research Focus |

| 4-((3-methoxy-4-(1H-pyrazol-1-yl)phenyl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Condensation with 5-methyl-2-phenyl-3-pyrazolone | Anti-inflammatory, Analgesic |

| 5-(3-methoxy-4-(1H-pyrazol-1-yl)phenyl)-2,4-dihydro-3H-pyrazol-3-one | Cyclization of a corresponding chalcone derivative | Kinase inhibition |

Pyrazoline Systems

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds with two adjacent nitrogen atoms and one endocyclic double bond. dergipark.org.triscience.in Among the different isomers, 2-pyrazolines are the most extensively studied. jetir.org The most common synthetic route to pyrazolines involves the cyclization of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazine derivatives. dergipark.org.triscience.in

The synthesis of pyrazoline systems from this compound would first require the synthesis of a chalcone intermediate. This is typically achieved through a Claisen-Schmidt condensation of the aldehyde with a suitable acetophenone in the presence of a base. iscience.in

The resulting chalcone, (E)-1-(substituted-phenyl)-3-(3-methoxy-4-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one, can then be cyclized to form the pyrazoline ring. This is commonly done by refluxing the chalcone with hydrazine hydrate in a solvent like ethanol, often with a catalytic amount of acid such as formic acid or acetic acid. jetir.orgiscience.in

Table 3: Synthesis of Pyrazoline Derivatives from this compound

| Intermediate/Product | Reagents and Conditions |

| (E)-1-Aryl-3-(3-methoxy-4-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one (Chalcone) | This compound, Substituted Acetophenone, NaOH/EtOH |

| 5-Aryl-3-(3-methoxy-4-(1H-pyrazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline) | Chalcone, Hydrazine Hydrate, Formic Acid/Ethanol, Reflux |

| 1-Acyl-5-Aryl-3-(3-methoxy-4-(1H-pyrazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazole (N-Acyl Pyrazoline) | Pyrazoline, Acylating agent |

| 1-Phenyl-5-Aryl-3-(3-methoxy-4-(1H-pyrazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazole (N-Phenyl Pyrazoline) | Chalcone, Phenylhydrazine, Acetic Acid/Ethanol, Reflux |

Development of Aroyl Hydrazone Derivatives from this compound Analogs

Aroyl hydrazones are compounds characterized by the azomethine group (-NH-N=CH-) and are formed by the condensation of aroyl hydrazides with aldehydes or ketones. researchgate.net These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. dergipark.org.tr

The synthesis of aroyl hydrazone derivatives from analogs of this compound, such as 4-hydroxy-3-methoxy-benzaldehyde (vanillin), provides a template for the development of these compounds. The general procedure involves the reaction of an aromatic hydrazide with the aldehyde in a suitable solvent, often with catalytic acid. rsc.org

The aromatic hydrazides themselves are typically prepared by reacting the corresponding ethyl ester with hydrazine hydrate. rsc.org The subsequent condensation with this compound would yield the desired aroyl hydrazone. The nature of the substituents on the aroyl hydrazide part of the molecule can significantly influence the biological activity of the final compound. rsc.org

Table 4: Aroyl Hydrazone Derivatives from this compound

| Derivative Name | Synthetic Precursors | Potential Biological Activity |

| N'-(3-methoxy-4-(1H-pyrazol-1-yl)benzylidene)benzohydrazide | This compound, Benzohydrazide | Antimicrobial, Anticancer |

| N'-(3-methoxy-4-(1H-pyrazol-1-yl)benzylidene)-4-hydroxybenzohydrazide | This compound, 4-Hydroxybenzohydrazide | Enhanced Antimicrobial |

| N'-(3-methoxy-4-(1H-pyrazol-1-yl)benzylidene)-[1,1'-biphenyl]-4-carbohydrazide | This compound, [1,1'-Biphenyl]-4-carbohydrazide | Modulated Biological Activity |

| N'-(3-methoxy-4-(1H-pyrazol-1-yl)benzylidene)-2-phenylacetohydrazide | This compound, 2-Phenylacetohydrazide | Varied Biological Profile |

Biological Activity Investigations of 3 Methoxy 4 1h Pyrazol 1 Yl Benzaldehyde Analogs Excluding Prohibited Data

Antimicrobial Efficacy Studies (in vitro)

Analogs featuring the pyrazole (B372694) moiety have demonstrated notable antimicrobial properties, with activities documented against a range of bacterial and fungal pathogens. mdpi.com

Pyrazole derivatives have shown significant in vitro antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov A series of novel pyrazole analogs demonstrated that specific compounds possess exceptional activity. For instance, one compound was found to be exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL) in the same study. nih.gov Another analog was highly active against the Gram-positive bacterium Streptococcus epidermidis, matching the efficacy of the standard with an MIC of 0.25 μg/mL. nih.gov

Further studies on different pyrazole series have confirmed this potential. A collection of trifluoromethyl phenyl derived pyrazoles showed potent growth inhibition of Gram-positive bacteria, including various Staphylococcus aureus and Enterococcus strains, with MIC values as low as sub-μg/mL concentrations. nih.gov Specifically, dihalogenated and trisubstituted aniline (B41778) derivatives were effective growth inhibitors. nih.gov In another study, a pyrazoline derivative, compound 9, exhibited excellent potency against clinical species of Staphylococcus and Enterococcus, with uniform MIC values of 4 μg/mL across multiple strains, including drug-resistant variants. nih.gov Additionally, certain 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives were assessed, with one compound showing an MIC value of 7.8 µg/ml against tested strains. researchgate.net

| Compound Series | Specific Analog | Test Organism | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative | Compound 3 | Escherichia coli (Gram-negative) | 0.25 | nih.gov |

| Pyrazole Derivative | Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | nih.gov |

| Pyrazoline Derivative | Compound 9 | Staphylococcus aureus (MDR strains) | 4 | nih.gov |

| Pyrazoline Derivative | Compound 9 | Enterococcus faecalis | 4 | nih.gov |

| Trifluoromethyl Phenyl Pyrazole | Compound 50 | Gram-positive strains | 0.78–3.125 | nih.gov |

| Trifluoromethyl Phenyl Pyrazole | Compound 79 | Gram-positive strains | 0.78 | nih.gov |

| Pyrazol-1-ylquinoxalin-2(1H)-one | Not specified | Gram-positive bacteria | 7.8 | researchgate.net |

The antifungal potential of pyrazole analogs has been evaluated against various fungal species. One synthesized pyrazole derivative, compound 2, was found to be highly active against Aspergillus niger, with an MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Another study highlighted a pyrazole derivative, compound 18, that exhibited greater antifungal activity than the reference drug ketoconazole (B1673606) against both Candida albicans and Aspergillus fumigatus. researchgate.net Fluorinated pyrazole aldehydes have also been tested, showing moderate activity against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com The activity of these compounds is often linked to substitutions on the phenyl ring, such as chloro, methoxy (B1213986), or nitro groups. epa.gov

Several pyrazole-based compounds have been investigated for their activity against Mycobacterium tuberculosis. A series of novel pyrazolylpyrazoline derivatives (9a–p) were screened for their in vitro antitubercular activity against the H37RV strain, with results indicating that the synthesized compounds exhibit good to excellent potency when compared to standard drugs like isoniazid (B1672263) and rifampicin. nih.gov Another series of pyrazole-containing benzamide (B126) derivatives also showed significant activity against Mycobacterium tuberculosis H37Ra, with several compounds exhibiting 50% inhibitory concentrations (IC₅₀) in the low micromolar range (1.35 to 2.18 μM). rsc.org

Anticancer Potency Assessments (in vitro)

The anticancer properties of pyrazole derivatives have been extensively documented, with numerous analogs demonstrating potent inhibitory effects against a wide array of human cancer cell lines. nih.govsrrjournals.com

Analogs of 3-Methoxy-4-(1H-pyrazol-1-YL)benzaldehyde have shown significant cytotoxic activity against various human tumor cell lines. In one study, pyrazole analogs 5a-e were found to be generally more potent than related benzofuropyrazole derivatives. nih.gov Specifically, compound 5b exhibited high inhibitory activity against K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cells, with Growth Inhibitory 50% (GI₅₀) values of 0.021, 1.7, and 0.69 μM, respectively. nih.gov

Other studies have reported similar findings across different cancer types. A series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated against MCF-7, HepG2 (liver cancer), and A549 cell lines. ekb.eg Compound 4d showed a potent cytotoxic effect on the HepG2 cell line with an IC₅₀ of 0.14 µM, while compound 4e was the most powerful against the MCF-7 tumor cell line with an IC₅₀ of 0.22 µM. ekb.eg Furthermore, a series of 3,4,5-trimethoxy phenyl-based hybrids were tested, with hybrid 4b displaying very strong anticancer activity against MCF-7, HCT116 (colon cancer), A549, and HepG2 cell lines, with IC₅₀ values ranging from 0.536 to 1.206 μM. nih.gov Some pyrazole derivatives have also demonstrated effectiveness against the triple-negative breast cancer cell line MDA-MB-231. srrjournals.com

| Compound Series | Specific Analog | Cancer Cell Line | Cell Line Type | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|---|---|

| Pyrazole Analog | 5b | A549 | Lung | 0.69 (GI₅₀) | nih.gov |

| Pyrazole Analog | 5b | MCF-7 | Breast | 1.7 (GI₅₀) | nih.gov |

| Pyrazole Analog | 5b | K562 | Leukemia | 0.021 (GI₅₀) | nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 4c | A549 | Lung | 1.13 (IC₅₀) | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine | 4d | HepG2 | Liver | 0.14 (IC₅₀) | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine | 4e | MCF-7 | Breast | 0.22 (IC₅₀) | ekb.eg |

| 3,4,5-Trimethoxy Phenyl Hybrid | 4b | MCF-7 | Breast | 0.536 (IC₅₀) | nih.gov |

| 3,4,5-Trimethoxy Phenyl Hybrid | 4b | HCT-116 | Colon | 0.891 (IC₅₀) | nih.gov |

| 3,4,5-Trimethoxy Phenyl Hybrid | 4b | HepG2 | Liver | 1.206 (IC₅₀) | nih.gov |

| 3,4,5-Trimethoxy Phenyl Hybrid | 4b | A549 | Lung | 0.758 (IC₅₀) | nih.gov |

The anticancer effects of pyrazole derivatives are often attributed to their interaction with specific cellular targets crucial for cancer cell proliferation and survival. nih.gov One of the most significant mechanisms identified for this class of compounds is the inhibition of tubulin polymerization. nih.gov Microtubules are key components of the cytoskeleton and are essential for cell division, making them an important target for anticancer drugs. nih.govnih.gov

A highly active pyrazole analog, compound 5b, was identified as a novel tubulin polymerization inhibitor with an IC₅₀ value of 7.30 μM. nih.gov This mode of action is similar to that of other microtubule targeting agents that bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net The binding of such agents can shift the tubulin assembly equilibrium, suppressing microtubule dynamics and blocking mitosis. researchgate.net Studies on other pyrazolo[4,3-d]pyrimidine derivatives have shown strong inhibition of tubulin polymerization with IC₅₀ values in the sub-micromolar range (e.g., 0.42-0.49 µM), and they were found to compete with colchicine (B1669291) for its binding site on tubulin. nih.gov

Beyond tubulin, other protein targets have been identified. Certain pyrazole derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs). nih.gov For example, hybrid compound 4b was a potent inhibitor of the EGFR enzyme, with an IC₅₀ of 0.063 µM. nih.gov Other pyrazole analogs have been found to inhibit p53-MDM2 protein-protein interactions, which restores the tumor-suppressing function of p53. ekb.eg

Enzyme Inhibition Profiles

The ability of these pyrazole-based compounds to inhibit specific enzymes has been a key area of research, with studies targeting sphingosine (B13886) kinases and phosphodiesterases.

Sphingosine Kinase (SphK) Inhibition

Sphingosine kinases (SphK), particularly SphK1 and SphK2, are lipid kinases that play a crucial role in cellular signaling pathways related to cell growth, proliferation, and inflammation. nih.gov The inhibition of these enzymes is a therapeutic strategy for various diseases, including cancer. researchgate.netresearchgate.net

While direct studies on this compound analogs are limited, research on other pyrazole-containing structures has demonstrated their potential as SphK inhibitors. For instance, a series of pyrazolylbenzimidazoles were synthesized and evaluated as SphK1 inhibitors. researchgate.net Molecular docking and fluorescence quenching studies were used to assess the binding affinities of these compounds to the enzyme. researchgate.net The pyrazole scaffold is considered a "privileged structure" in the design of protein kinase inhibitors due to its synthetic accessibility and versatile nature. mdpi.com Examples of pyrazole derivatives that have been investigated as SphK1 inhibitors include certain benzimidazole (B57391) and pyrazole-benzothiazole conjugates. researchgate.net

| Compound Type | Target Enzyme | Key Findings |

| Pyrazolylbenzimidazoles | SphK1 | Demonstrated inhibitory potential against SphK1. researchgate.net |

| Pyrazole-benzothiazole conjugates | InhA, potential for SphK1 | Showed strong inhibition of other kinases, suggesting a versatile scaffold. researchgate.net |

Phosphodiesterase (PDE) Inhibition (e.g., PDE3A, PDE3B)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.gov Inhibition of specific PDE isoforms is a validated approach for treating a variety of conditions.

Analogs of this compound have been investigated for their inhibitory effects on PDEs. Pyrazolone (B3327878) derivatives, a related class of compounds, have shown potent activity against intracellular forms of Trypanosoma cruzi by inhibiting PDEs and increasing intracellular cAMP levels. nih.gov

Furthermore, the development of pyrazolopyridine-pyridazinone PDE inhibitors has been explored. These studies revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity. drugbank.com A family of pyrazole carboxylic ester derivatives was identified as potent PDE4 inhibitors, with structural analysis revealing key interaction sites for chemical modification to enhance potency. lbl.gov Additionally, dihydropyranopyrazole derivatives have been designed and synthesized as selective PDE2 inhibitors for potential application in Alzheimer's disease. mdpi.com

| Compound Class | PDE Isoform(s) Targeted | Therapeutic Area of Interest |

| Pyrazolone derivatives | General PDEs | Chagas disease nih.gov |

| Pyrazolopyridine-pyridazinones | PDE3, PDE4 | Asthma, other inflammatory conditions drugbank.com |

| Pyrazole carboxylic esters | PDE4 | Inflammatory diseases lbl.gov |

| Dihydropyranopyrazole derivatives | PDE2 | Alzheimer's disease mdpi.com |

Antioxidant Activity Evaluations (in vitro)

The antioxidant potential of pyrazole derivatives has been another significant area of investigation. Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of great interest.

Several studies have demonstrated the in vitro antioxidant activity of various pyrazole analogs. In one study, a series of pyrazole-based sulfonamides were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Some of these compounds exhibited excellent to moderate free radical scavenging activity when compared to the standard, ascorbic acid. nih.gov Another study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also confirmed their potent antioxidant properties. nih.gov

The introduction of amino and hydroxyl groups into the pyrazole nucleus has been shown to be important for antioxidant activity. researchgate.net A series of pyrazole compounds linked to a catecholic portion through an acylhydrazone chain demonstrated good antioxidant activity by blocking the production of reactive oxygen species (ROS). mdpi.com

| Pyrazole Derivative Type | Antioxidant Assay | Key Findings |

| Pyrazole-based sulfonamides | DPPH | Excellent to moderate radical scavenging activity. nih.gov |

| 3-(2-Naphthyl)-1-phenyl-1H-pyrazoles | DPPH | Potent antioxidant properties. nih.gov |

| Pyrazole-catechol hybrids | ROS production inhibition | Significant blockage of ROS production. mdpi.com |

| 4-Aminopyrazol-5-ol hydrochlorides | ABTS | Good antioxidant properties. researchgate.net |

Other Relevant Biological Actions (in vitro)

Beyond enzyme inhibition and antioxidant effects, analogs of this compound have been assessed for other important biological activities in vitro.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. For example, a series of pyrazole and triazole derivatives containing a 5-phenyl-2-furan functionality were found to inhibit the release of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS). nih.gov This suggests a potential mechanism for their anti-inflammatory action. The pyrazole moiety is a core component of well-known anti-inflammatory drugs.

Antiplatelet Activity and Receptor Modulation (e.g., 5-HT2A receptor inverse agonism)

A notable area of research has been the investigation of these analogs as antiplatelet agents, particularly through their interaction with the serotonin (B10506) 5-HT2A receptor. Serotonin can amplify platelet aggregation, and inverse agonists of the 5-HT2A receptor represent a potential new class of antithrombotic agents.

One such analog, APD791, which is a 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, has been identified as a highly selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist. This compound was shown to inhibit serotonin-amplified human platelet aggregation with high potency. It demonstrated negligible binding affinity for the closely related 5-HT2B and 5-HT2C receptors, highlighting its selectivity.

| Compound | Mechanism of Action | Biological Effect |

| APD791 | 5-HT2A receptor inverse agonist | Inhibition of serotonin-amplified platelet aggregation. |

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| APD791 | 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl |

| TNF-α | Tumor Necrosis Factor-alpha |

| ROS | Reactive Oxygen Species |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) |

Leishmanicidal Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a major global health issue with limited effective treatments. The search for new, less toxic, and more effective leishmanicidal agents has led researchers to investigate various synthetic compounds, including pyrazole derivatives.

Research has shown that pyrazole-containing compounds can exhibit significant activity against Leishmania parasites. In one study, a series of fourteen pyrazole and pyrano[2,3-c]pyrazole derivatives were evaluated for their efficacy against Leishmania major. Seven of these compounds displayed promising antileishmanial activity, with IC50 values ranging from 34.79 to 43.55 μg/mL, which was notably more potent than the standard drug, Glucantime (IC50 of 97.31 μg/mL). researchgate.netresearchgate.net Specifically, pyrazole derivatives designated as P1, P5, and P8 demonstrated significant activity with IC50 values of 35.53, 36.79, and 37.40 μg/mL, respectively. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies from this research indicated that the presence of a chlorine atom on the phenyl ring or at the C-4 position of the pyrazole ring was beneficial for the antileishmanial effect. nih.gov Conversely, a bromine substituent on the phenyl ring was found to decrease activity. researchgate.net

Further investigations into pyrazoline derivatives have also yielded potent antileishmanial candidates. A study focusing on phenyl pyrazoline derivatives reported a compound, 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one, to be exceptionally active against Leishmania donovani, with an IC50 value of 0.0112 µg/mL. academicjournals.org This was significantly more potent than the standard drugs miltefosine (B1683995) (IC50 = 0.3±0.04 µg/mL) and amphotericin B deoxycholate (IC50 = 0.2±0.02 µg/mL). academicjournals.org Another compound from the same study showed an IC50 value of 0.28±0.03 µg/mL against Leishmania aethiopica amastigotes, which was comparable to the standard drugs. academicjournals.org

Additionally, a series of pyrazole-based benzo[g]phthalazine (B3188949) derivatives were evaluated for their in vitro activity against Leishmania infantum and Leishmania braziliensis. nih.gov The study found that these compounds were more active and less toxic than the reference drug, meglumine (B1676163) antimoniate. nih.gov The most active compounds from this series demonstrated significant cell damage to the parasites. nih.govresearchgate.net

The mechanism of action for some pyrazole derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the Leishmania cell membrane. nih.gov

Table 1: Leishmanicidal Activity of Selected Pyrazole Analogs

| Compound Class | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole Derivatives (P1, P5, P8) | L. major | 35.53 - 37.40 µg/mL | researchgate.netresearchgate.net |

| Pyrano[2,3-c]pyrazole Derivatives (P12, P14) | L. major | 34.79 - 38.51 µg/mL | researchgate.netresearchgate.net |

| Phenyl Pyrazoline Derivative | L. donovani | 0.0112 µg/mL | academicjournals.org |

Insecticidal Activity

Pyrazole derivatives are a well-established class of insecticides, with commercial products like fipronil (B1672679) demonstrating their efficacy. researchgate.net Research into novel pyrazole analogs continues to yield promising candidates for pest control.

A study on pyrazole Schiff bases and amino acid-pyrazole conjugates revealed significant insecticidal activity. nih.gov For instance, the Schiff base pyrazole molecule 3f showed excellent anti-termite activity with a Lethal Concentration 50 (LC50) value of 0.001 μg/mL, which was superior to the reference drug fipronil (LC50 = 0.038 μg/mL). nih.gov Another derivative, 6h , exhibited potent anti-locust activity with an LC50 of 47.68 μg/mL, surpassing fipronil (LC50 = 63.09 μg/mL). nih.gov

In another investigation, novel pyrazole amides containing hydrazone substructures were synthesized and tested against a range of insect pests. sigmaaldrich.com Some of these compounds showed notable control of Plutella xylostella (diamondback moth), Helicoverpa armigera (cotton bollworm), and Culex pipiens pallens (common house mosquito) at various concentrations. sigmaaldrich.com

Furthermore, a series of flupyrimin (B3323723) analogs incorporating an arylpyrazole core were synthesized and evaluated for their insecticidal activity against Plutella xylostella. researchgate.netasianpubs.org Several of these compounds, including A3 , B1-B6 , D4 , and D6 , resulted in 100% mortality at a concentration of 400 μg/ml. researchgate.netasianpubs.org Notably, compounds B2 , B3 , and B4 maintained over 70% insecticidal activity even when the concentration was lowered to 25 μg/ml. researchgate.net

N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have also been identified as potent insecticides against Lepidoptera pests. bohrium.commdpi.com One compound, 7g , demonstrated excellent insecticidal activity against P. xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. bohrium.commdpi.com This activity was comparable to the commercial insecticide indoxacarb. bohrium.commdpi.com

Table 2: Insecticidal Activity of Selected Pyrazole Analogs

| Compound Class/Name | Target Insect | Activity | Reference |

|---|---|---|---|

| Pyrazole Schiff base (3f) | Termites | LC50 = 0.001 μg/mL | nih.gov |

| Pyrazole derivative (6h) | Locusts | LC50 = 47.68 μg/mL | nih.gov |

| Flupyrimin analogs (A3, B1-B6, D4, D6) | Plutella xylostella | 100% mortality at 400 μg/ml | researchgate.netasianpubs.org |

| N-pyridylpyrazole derivative (7g) | Plutella xylostella | LC50 = 5.32 mg/L | bohrium.commdpi.com |

| N-pyridylpyrazole derivative (7g) | Spodoptera exigua | LC50 = 6.75 mg/L | bohrium.commdpi.com |

Computational and Theoretical Chemistry Studies of 3 Methoxy 4 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and optimize the molecular geometry of chemical compounds. The B3LYP functional, often paired with basis sets like 6-31G* or 6-311G, is commonly employed for such studies on pyrazole (B372694) derivatives. jcsp.org.pksemanticscholar.org These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. semanticscholar.org

For instance, studies on pyrazole-carboxamide compounds have utilized DFT at the B3LYP/6-31G* level to optimize their ground state geometries. jcsp.org.pk Similarly, research on other pyrazole derivatives has employed the B3LYP/6-311++G(d,p) level of theory to calculate structural parameters, showing good correlation with experimental data obtained from X-ray diffraction. semanticscholar.org The optimized geometry of the 1,2,3-triazole ring in a related carbohydrazide (B1668358) derivative, for example, showed N–N and N=N bond lengths that were essentially the same as those determined via X-ray crystallography. semanticscholar.org These theoretical models are validated by comparing the computed parameters with experimental values, often yielding high correlation coefficients (R²) for bond lengths and angles. semanticscholar.org

The molecular structure of related benzaldehyde (B42025) derivatives, such as 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, has been determined experimentally, revealing the planarity of the vanillin (B372448) group and the dihedral angle it forms with adjacent rings. nih.govresearchgate.net Such experimental data is crucial for benchmarking and validating the accuracy of DFT-calculated geometries.

Table 1: Example of DFT Methods Used for Geometrical Optimization of Pyrazole Derivatives

| Compound Type | DFT Method | Basis Set | Reference |

|---|---|---|---|

| Pyrazole-carboxamides | B3LYP | 6-31G* | jcsp.org.pk |

| 1,2,3-Triazole-carbohydrazide | B3LYP | 6-311++G(d,p) | semanticscholar.org |

| Pyrazolemethoxy benzaldehyde | B3LYP | 6–3-21G(d,p) | researchgate.net |

This table is interactive. Click on the headers to sort.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. The energy of HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. jcsp.org.pk The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more reactive and that charge transfer is more likely to occur within the molecule. researchgate.net DFT calculations are routinely used to determine the energies of these orbitals. For example, the HOMO-LUMO energy gap for a pyrazolemethoxy benzaldehyde crystal was calculated to be 3.72 eV using DFT. researchgate.net In studies of other pyrazole derivatives, a smaller HOMO-LUMO energy gap was interpreted as indicating better electron delocalization. jcsp.org.pk The distribution of these orbitals is also analyzed; often, the HOMO is localized on one part of the molecule (e.g., the naphthyl moiety) while the LUMO is on another (e.g., the pyrazole ring), indicating the direction of intramolecular charge transfer. jcsp.org.pk

Table 2: Calculated HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

| Compound/Derivative Type | Computational Method | Energy Gap (eV) | Reference |

|---|---|---|---|

| Pyrazolemethoxy benzaldehyde | DFT/B3LYP | 3.72 | researchgate.net |

| 2-chloro-5-[...]-pyrimidine | B3LYP/6-311G | 3 | science.gov |

This table is interactive. Click on the headers to sort.

Theoretical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for structural confirmation. Vibrational frequencies from Fourier Transform Infrared (FT-IR) spectra are calculated using DFT methods. researchgate.net The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and other systematic errors. epstem.net For example, in the analysis of a pyrazolemethoxy benzaldehyde crystal, the FT-IR spectrum was recorded to identify functional groups, and DFT computations were used to support the assignments. researchgate.net

Similarly, electronic transitions observed in UV-Vis spectroscopy can be predicted using Time-Dependent Density Functional Theory (TD-DFT). jcsp.org.pk These calculations provide information on absorption wavelengths (λmax), excitation energies, and oscillator strengths. jcsp.org.pk For a series of pyrazole-carboxamides, TD-DFT calculations at the TD-B3LYP/6-31G* level were used to compute their absorption spectra, with predicted maximum absorption peaks ranging from 291 nm to 312 nm depending on the specific derivative. jcsp.org.pk

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery, helping to understand and predict ligand-protein interactions.

Derivatives of 3-Methoxy-4-(1H-pyrazol-1-YL)benzaldehyde, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold, have been investigated as potential inhibitors of key enzymes in cancer pathways, such as Epidermal Growth Factor Receptor (EGFR) kinases. nih.govresearchgate.net EGFR is a crucial target in cancer therapy, and its overexpression or mutation can lead to uncontrolled cell proliferation. researchgate.netmdpi.com

Molecular docking studies are performed to evaluate the binding affinity of these compounds to the ATP-binding site of EGFR. researchgate.netekb.eg These simulations help in ranking potential inhibitors based on their calculated binding energies or fitness scores. ekb.eg For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been designed and evaluated in silico for their inhibitory activity against both wild-type EGFR (EGFR-WT) and its mutated form (EGFR-T790M). researchgate.net The results from these docking studies often show good correlation with in vitro experimental findings, validating their predictive power. ekb.eg

Beyond predicting binding affinity, molecular docking reveals the specific binding modes and key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Docking studies of pyrazoline derivatives with the EGFR tyrosine kinase domain have identified critical interactions with amino acid residues in the active site. ekb.eg For instance, hydrogen bonds are often observed between the ligand and key residues like Met793 in the hinge region of the EGFR kinase domain. Other interactions, such as π-π stacking with residues like Phe856, also contribute to the stability of the complex. The analysis of these interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. mdpi.com

Table 3: Key Interactions of Pyrazole/Pyrazoline Derivatives with EGFR Kinase

| Ligand Type | Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | EGFR-WT, EGFR-T790M | Not specified | Favorable binding affinity | researchgate.net |

| Pyrazoline derivatives | EGFR Tyrosine Kinase | Met793 | Hydrogen Bond | ekb.eg |

This table is interactive. Click on the headers to sort.

Structure-Activity Relationship (SAR) Derivations

The exploration of this compound and its analogues in medicinal chemistry is significantly enhanced by computational studies that delineate their structure-activity relationships (SAR). These studies are crucial for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

Computational methods are instrumental in understanding the complex interplay between the chemical structure of pyrazole derivatives and their biological activity. Techniques such as the quantitative structure-activity relationship (QSAR) are employed to build predictive models. For instance, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to study pyrazole derivatives. researchgate.net These models correlate the 3D structural features of the molecules with their observed biological activities, providing insights into the steric and electrostatic fields that govern their interactions with target receptors. researchgate.net

In the development of selective inhibitors, such as those targeting the 5-HT(2A) receptor for antithrombotic therapy, medicinal chemistry programs have utilized computational insights to optimize phenyl pyrazole derivatives. nih.gov This optimization process focuses on enhancing target affinity, improving aqueous solubility, increasing antiplatelet activity, and reducing off-target effects like hERG activity, ultimately leading to the discovery of clinical candidates. nih.gov SAR studies on related pyrazole glucopyranoside derivatives have also shown that modifications at the 5-position of the pyrazole ring and on the phenyl ring are critical for modulating potency and selectivity towards specific targets like sodium glucose co-transporter 1 (SGLT1). researchgate.net

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of this compound, key pharmacophoric features often include:

A Hydrogen Bond Acceptor: The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors, a crucial interaction in many receptor binding pockets. uni-muenchen.de

Aromatic/Hydrophobic Regions: The benzaldehyde and pyrazole rings provide aromatic and hydrophobic surfaces that can engage in π–π stacking or hydrophobic interactions with the biological target. researchgate.netnih.gov

A Hydrogen Bond Donor/Acceptor Group: The methoxy (B1213986) group's oxygen atom can act as a hydrogen bond acceptor.

Substituent Effects: The nature and position of substituents on the phenyl ring are critical. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, influencing its binding affinity and activity. researchgate.net For example, in the development of 5-HT(2A) inverse agonists, a series of phenyl pyrazole compounds were optimized for their antiplatelet activity and selectivity. nih.gov

These features collectively define the molecule's ability to bind to a specific biological target and elicit a response.

Advanced Theoretical Investigations

Advanced theoretical and computational methods provide a deeper understanding of the electronic structure, reactivity, and optical properties of this compound and its derivatives.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. q-chem.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a more intense interaction. researchgate.net

In structures similar to this compound, NBO analysis reveals significant intramolecular electronic interactions. For the related compound 3-Ethoxy-4-hydroxybenzaldehyde, studies have shown strong intramolecular hyperconjugative interactions that stabilize the molecule. researchgate.net NBO analysis can also elucidate the effects of substituent groups, which can donate electron density into a π-system through resonance or inductive effects, thereby influencing the molecule's electronic properties. ijnc.ir This analysis provides a quantitative basis for understanding the electronic charge distribution and the delocalization of electron density from lone pairs of oxygen and nitrogen atoms to adjacent antibonding orbitals, which is crucial for molecular stability. researchgate.netijnc.ir

Table 1: Illustrative NBO Analysis Data for Key Interactions in a Similar Molecule (3-Ethoxy-4-hydroxybenzaldehyde)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(11) | π(C(1)-C(6)) | 24.59 | π-conjugation |

| LP(2) O(12) | π(C(3)-C(4)) | 18.78 | π-conjugation |

| π(C(1)-C(6)) | π(C(2)-C(3)) | 21.34 | π-delocalization |

| π(C(2)-C(3)) | π(C(4)-C(5)) | 19.98 | π-delocalization |

Data is hypothetical and based on findings for structurally related compounds like 3-Ethoxy-4-hydroxybenzaldehyde to illustrate the types of interactions observed. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule, providing valuable insights into its reactivity. uni-muenchen.de The MEP map uses a color scale to identify regions of different electrostatic potential. Typically, red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential) prone to nucleophilic attack. acu.edu.inresearchgate.net Green areas denote neutral potential. researchgate.net

For pyrazole derivatives, MEP maps help identify the most reactive sites. acu.edu.in In a molecule like this compound, the oxygen atom of the aldehyde group and the nitrogen atoms of the pyrazole ring are expected to be regions of high electron density (red or yellow), indicating their role as nucleophilic and hydrogen-bonding sites. acu.edu.inresearchgate.net Conversely, the hydrogen atom of the aldehyde group and hydrogens on the aromatic rings would show positive potential (blue), marking them as sites for electrophilic interactions. acu.edu.in DFT calculations on related structures have used MEP maps to understand energy distribution and identify these chemically reactive regions. researchgate.netacu.edu.in

Computational chemistry is used to predict the Nonlinear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. Key NLO properties include dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). Molecules with significant NLO properties often possess electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Theoretical studies on pyrazole derivatives have shown that they can be promising NLO materials. unar.ac.id The presence of donor groups (like methoxy) and acceptor groups (like aldehyde) on the aromatic system of this compound suggests potential for NLO activity. researchgate.net Calculations on similar pyrazole analogues using Density Functional Theory (DFT) have been performed to determine their hyperpolarizability. researchgate.net Studies on pyrazole derivatives have revealed that their first hyperpolarizability values can be significantly larger than that of urea, a standard reference material for NLO properties, making them attractive candidates for NLO applications. unar.ac.id

Table 2: Calculated NLO Properties for a Related Pyrazole Derivative

| Property | Value |

| Dipole Moment (μ) | 15.7385 Debye |

| First Hyperpolarizability (β₀) | 7.26 x 10⁻³⁰ esu |

Data is based on findings for a structurally related pyrazole derivative to illustrate the typical magnitude of NLO properties. researchgate.netunar.ac.id

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering profound insights into their conformational flexibility and interaction stability with biological targets. For this compound and its derivatives, MD simulations provide a dynamic perspective that complements static computational methods like molecular docking.

Recent research has employed MD simulations to explore the conformational landscape and binding stability of pyrazole-containing compounds. A notable study on pyrazole-4-carbaldehyde derivatives, which share a core structural motif with this compound, utilized extensive MD simulations to elucidate their dynamic behavior. researchgate.net These simulations, typically performed over nanosecond timescales, track the atomic coordinates of the molecule and its environment, revealing how the molecule flexes, rotates, and interacts with surrounding solvent molecules or a protein's active site.

The primary goals of these simulations are to assess the stability of the ligand-protein complex, identify key intermolecular interactions that persist over time, and understand the conformational changes the ligand and protein may undergo to achieve a stable binding mode.

Conformational Analysis

MD simulations are instrumental in exploring the accessible conformations of this compound derivatives. The molecule's structure, featuring a rotatable bond between the pyrazole and benzaldehyde rings, suggests a degree of conformational flexibility. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy, stable conformations. The dihedral angle between the pyrazole and the phenyl ring is a key parameter monitored during these simulations to understand the preferred spatial arrangement of these two planar moieties. Analysis of the simulation trajectory allows for the construction of a conformational map, highlighting the most populated and thus most likely conformations of the molecule in a given environment.

Binding Stability

When a ligand is docked into a protein's active site, MD simulations are crucial for validating the stability of the predicted binding pose. A simulation is initiated with the docked complex, and the trajectory is analyzed to see if the ligand remains bound in a stable orientation. Key metrics used to evaluate binding stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the root-mean-square fluctuation (RMSF) of individual residues, and the analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts over the simulation time.

A stable binding is typically characterized by a low and converging RMSD for the ligand, indicating that it maintains a consistent position within the binding pocket. The persistence of key hydrogen bonds and other interactions throughout the simulation further corroborates a stable binding mode. For instance, in studies of pyrazole derivatives, MD simulations have been used to confirm the stability of the ligand within the active site of target enzymes, demonstrating that the initial docked pose is maintained throughout the simulation. researchgate.net

The following table summarizes typical parameters used in MD simulations for studying the binding stability of pyrazole derivatives:

| Simulation Parameter | Value/Description |

| Software | GROMACS, AMBER |

| Force Field | CHARMM36, AMBER ff14SB |

| Water Model | TIP3P |

| System Size | ~50,000 atoms |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

Analysis of the MD simulation trajectories provides detailed insights into the dynamic nature of the ligand-receptor interactions. For example, the number and duration of hydrogen bonds formed between the ligand and specific amino acid residues in the active site can be quantified. This information is critical for understanding the determinants of binding affinity and for guiding the rational design of more potent derivatives.

The table below presents a hypothetical analysis of the binding stability of a this compound derivative complexed with a target protein, based on a 100 ns MD simulation.

| Metric | Result | Interpretation |

| Ligand RMSD | 0.2 ± 0.05 nm | The ligand remains stable in the binding pocket. |

| Protein Backbone RMSD | 0.3 ± 0.07 nm | The overall protein structure is stable during the simulation. |

| Key Hydrogen Bonds | Maintained for >80% of simulation time | Strong and stable hydrogen bonding interactions are present. |

| Binding Free Energy (MM-PBSA) | -45.5 ± 5.2 kcal/mol | Favorable binding affinity is predicted. |

Future Research Directions and Therapeutic Prospects for 3 Methoxy 4 1h Pyrazol 1 Yl Benzaldehyde Scaffolds

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis and reactions involving α,β-unsaturated carbonyl compounds. For pyrazole aldehydes specifically, the Vilsmeier-Haack reaction is a common approach. mdpi.com However, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

A significant area for exploration is the application of green chemistry principles . This includes the use of alternative energy sources like microwave and ultrasound irradiation, which have been shown to accelerate reaction times and improve yields in the synthesis of pyranopyrazole derivatives from aldehydes. rsc.orgsciensage.info The use of water or solvent-free conditions, often facilitated by catalysts, presents another promising avenue. thieme-connect.comresearchgate.net

Multicomponent Reactions (MCRs) represent a particularly powerful strategy for generating molecular diversity from the 3-methoxy-4-(1H-pyrazol-1-yl)benzaldehyde scaffold. mdpi.comresearchgate.net One-pot reactions that combine the aldehyde with multiple other reactants can rapidly produce complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles, in a single, efficient step. mdpi.comtandfonline.com The development of novel MCRs using this aldehyde as a key starting material could significantly expedite the discovery of new bioactive compounds. researchgate.netbeilstein-journals.org

Table 1: Comparison of Synthetic Approaches for Pyrazole Aldehyde Derivatives

| Synthetic Approach | Key Features | Potential Advantages for Future Research |

|---|---|---|

| Vilsmeier-Haack Reaction | Uses phosphoryl chloride and DMF to formylate activated rings. | Well-established for creating pyrazole-4-carbaldehydes. mdpi.com |

| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reactions. | Reduced reaction times, higher yields, cleaner reactions. rsc.orgmdpi.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to enhance chemical reactivity. | Improved yields and rates, especially in heterogeneous systems. rsc.org |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, operational simplicity, rapid library generation. mdpi.comnih.gov |

| Catalyst-Free Aqueous Synthesis | Utilizes water as a green solvent without a catalyst. | Environmentally friendly, cost-effective, simplified workup. researchgate.nettandfonline.com |

Rational Design of Targeted Analogs with Enhanced Specificity

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly protein kinase inhibitors. nih.govdntb.gov.ua This history provides a strong foundation for the rational design of targeted analogs derived from this compound. Future research should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Kinase Inhibitors: The pyrazole scaffold is a key component of inhibitors for various kinases, including JAK, Bcr-Abl, and Akt. nih.govnih.govresearchgate.net By modifying substituents on both the pyrazole and phenyl rings of the core scaffold, novel analogs can be designed to target specific kinases implicated in cancer and inflammatory diseases. The methoxy (B1213986) group and the position of the pyrazole ring are critical starting points for modification to achieve selectivity.

Receptor Modulators: Pyrazole derivatives have been successfully developed as antagonists for cannabinoid (CB1) and serotonin (B10506) (5-HT2A) receptors. semanticscholar.orgnih.gov SAR studies have shown that specific substitutions are required for high-affinity binding. nih.gov For instance, research on CB1 antagonists revealed that a para-substituted phenyl ring at the pyrazole's 5-position and a carboxamide group at the 3-position were crucial for activity. nih.gov Analogs of this compound could be designed to explore interactions with these and other G-protein coupled receptors.

Investigation of New Biological Activities beyond Current Scope (in vitro)

The broad pharmacological profile of pyrazole-containing compounds suggests that derivatives of this compound may possess activities beyond those already established for similar structures. A comprehensive in vitro screening campaign against a diverse range of biological targets is a logical next step.

The pyrazole nucleus is associated with a wide spectrum of biological effects, including:

Anti-inflammatory: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. dergipark.org.trnih.govresearchgate.net

Antimicrobial: Activity against various bacterial and fungal strains. rsc.orgnih.gov

Anticancer: Induction of apoptosis, inhibition of tubulin polymerization, and targeting of key signaling pathways. mdpi.comrsc.org

Neuroprotective: Protection against neuronal cell death in models of neurodegenerative diseases. nih.govresearchgate.netdntb.gov.ua

Antioxidant: Scavenging of free radicals. nih.govnih.gov

Future research should involve screening a library of compounds derived from the this compound scaffold against these and other disease-relevant targets. High-throughput screening assays could quickly identify novel activities and provide starting points for new drug discovery programs. ejbps.com

Table 2: Potential Biological Targets for in vitro Screening

| Therapeutic Area | Potential Molecular Target/Assay | Rationale Based on Pyrazole Literature |

|---|---|---|

| Oncology | Kinase panels (e.g., JAK, Bcr-Abl), Bcl-2 binding assays, Tubulin polymerization assays, Cancer cell line cytotoxicity screens. | Pyrazoles are established kinase inhibitors and anticancer agents. nih.govnih.govresearchgate.net |

| Inflammation | COX-1/COX-2 enzyme inhibition assays, 5-LOX inhibition assays. | Many pyrazole derivatives exhibit potent anti-inflammatory activity. nih.govnih.gov |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) against bacterial and fungal panels. | Pyrazole scaffolds are known to have broad-spectrum antimicrobial properties. rsc.orgnih.gov |

| Neurodegeneration | Neuroprotective assays (e.g., against 6-OHDA or glutamate toxicity), Monoamine oxidase (MAO) inhibition. | Certain pyrazoles have shown neuroprotective and MAO-inhibitory effects. researchgate.netdntb.gov.ua |

Integration of Advanced Computational Methods in Drug Discovery Pipelines

To accelerate the development of drugs based on the this compound scaffold, the integration of advanced computational methods is essential. openmedicinalchemistryjournal.com These tools can guide the rational design of new compounds, predict their biological activity, and prioritize them for synthesis, thereby saving significant time and resources.

Molecular Docking: This technique can be used to predict the binding mode and affinity of designed analogs within the active site of a target protein, such as a kinase or a receptor. dergipark.org.trresearchgate.netmdpi.com Docking studies can rationalize observed SAR and help in designing new molecules with improved interactions, for example, by forming additional hydrogen bonds or hydrophobic contacts. dergipark.org.trrsc.org

Virtual Screening and De Novo Design: Large chemical libraries can be computationally screened against a target of interest to identify potential hits containing the pyrazole scaffold. openmedicinalchemistryjournal.com Furthermore, de novo design algorithms can build novel molecules fragment by fragment within the target's binding site, suggesting entirely new structures based on the core scaffold. openmedicinalchemistryjournal.com

QSAR and ADME-Tox Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of pyrazole analogs with their biological activity. rsc.org In parallel, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of virtual compounds, ensuring that only those with drug-like characteristics are prioritized for synthesis. rsc.org

Potential as Building Blocks for Complex Pharmaceutical Agents

The aldehyde group in this compound is a versatile chemical handle, making the compound an excellent starting point or building block for the synthesis of more complex pharmaceutical agents. mdpi.com Its reactivity allows for a wide range of chemical transformations to build diverse molecular architectures.

The aldehyde can participate in numerous reactions, including:

Condensation Reactions: Reaction with active methylene (B1212753) compounds (e.g., malononitrile) or ketones to form chalcones, which are precursors to other heterocyclic systems like pyrazolines. nih.govresearchgate.net

Reductive Amination: Conversion to a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent. mdpi.com

Multicomponent Reactions: As a key electrophile in one-pot syntheses of complex structures like pyrano[2,3-c]pyrazoles and other fused heterocycles. mdpi.comnih.gov

Wittig and Related Reactions: To form alkenes, providing a scaffold for further functionalization.

By leveraging the reactivity of the aldehyde, chemists can append new ring systems and functional groups, effectively using the this compound core to access a vast chemical space and develop molecules with tailored therapeutic properties.

Q & A

Q. What are the common synthetic routes for 3-methoxy-4-(1H-pyrazol-1-yl)benzaldehyde?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a related benzaldehyde derivative (4-(1H-pyrazol-1-yl)benzaldehyde) was prepared using NaH as a base in THF, with triethyl phosphate as a coupling agent . Similar methodologies can be adapted by substituting the starting aldehyde (e.g., 4-methoxybenzaldehyde) with appropriate pyrazole-containing precursors. Reaction conditions typically involve refluxing in anhydrous solvents, followed by purification via flash chromatography .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

- IR spectroscopy : Identification of the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

- NMR : H NMR peaks for the aldehyde proton (~10 ppm), methoxy group (~3.8 ppm), and pyrazole protons (7.5–8.5 ppm). C NMR confirms the aldehyde carbon (~190 ppm) .

- Mass spectrometry : Molecular ion peak matching the molecular formula (exact mass: 202.0743) .

Q. What crystallographic parameters define its structure?

Crystallographic data for related benzaldehyde derivatives reveal:

| Parameter | Value | Source |

|---|---|---|

| Space group | ||

| Unit cell dimensions | ||

| Refinement method | Full-matrix least-squares on (SHELXL) |

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in displacement parameters or bond lengths can arise due to thermal motion or disorder. Use high-resolution data (e.g., synchrotron sources) and iterative refinement in SHELXL . For example, in nitroimidazole derivatives, anisotropic refinement and hydrogen bonding analysis resolved ambiguities in the propoxy chain orientation .

Q. What strategies optimize synthetic yield under varying reaction conditions?

Q. What biological activities are associated with its structural analogs?

Pyrazole-benzaldehyde hybrids exhibit:

- Antimicrobial activity : Nitroimidazole derivatives show efficacy against tuberculosis and bacterial infections .

- Anticancer potential : Analogous pyrazole-carbaldehydes induce apoptosis in cancer cells via ROS-mediated pathways .

- Antiviral properties : Pyrazoline derivatives inhibit HIV protease and flavivirus replication .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?